![molecular formula C17H17N7OS B2616100 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257552-75-2](/img/structure/B2616100.png)
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a thiadiazole ring, a pyridazinyl group, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Thiadiazoles
Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Pyridazines
Pyridazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Piperazines
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are often used in the synthesis of pharmaceuticals, including antipsychotics and antidepressants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Pyridazinyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridazinyl group to the thiadiazole ring.
Incorporation of the Piperazine Moiety: The final step could involve the reaction of the intermediate with piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiadiazole ring.
Reduction: Reduction reactions might target the pyridazinyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyridazinyl or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, derivatives with a thiadiazole core have shown significant cytotoxic effects against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values indicating potent activity .
1.2 Neuropharmacological Effects
The 1,3,4-thiadiazole moiety has been associated with anticonvulsant properties. Compounds containing this structure have demonstrated effectiveness in animal models for epilepsy, showing improved therapeutic indices compared to standard medications like valproic acid . This suggests potential applications in treating epilepsy and other neurological disorders.
1.3 Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial activities. The presence of the thiadiazole ring enhances the interaction with bacterial enzymes, making these compounds promising candidates for developing new antibiotics .
Agricultural Applications
2.1 Pesticidal Activity
Compounds similar to this compound have been evaluated for their pesticidal properties. Thiadiazoles are known to exhibit herbicidal and fungicidal activities, making them valuable in agricultural formulations aimed at protecting crops from pests and diseases .
Material Science
3.1 Fluorescent Probes
The unique structural features of thiadiazole compounds allow their use as fluorescent probes in various analytical applications. These compounds can be incorporated into polymers or used in sensor technologies due to their photophysical properties .
Data Table: Summary of Applications
Application Area | Description | Examples of Activity |
---|---|---|
Medicinal Chemistry | Anticancer activity against various cell lines | IC50 values: MCF-7 (0.28 µg/mL), A549 (0.52 µg/mL) |
Neuropharmacological effects for epilepsy treatment | Improved efficacy over valproic acid | |
Antimicrobial properties | Effective against bacterial strains | |
Agricultural Science | Pesticidal activity | Herbicidal and fungicidal effects |
Material Science | Use as fluorescent probes | Incorporated into polymers for sensing |
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yl)piperazin-1-yl)methanone
- (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups and ring systems, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
Biological Activity
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of pyridazine and piperazine rings further enhances its potential as a pharmacologically active agent. The structural formula can be represented as follows:
Antimicrobial Activity
Studies have demonstrated that derivatives of 4-methyl-1,2,3-thiadiazole exhibit significant antimicrobial properties. For example, the minimum inhibitory concentration (MIC) values for certain derivatives ranged from 1.95 µg/mL to 15.62 µg/mL , indicating strong activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .
Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
15 | Staphylococcus aureus | 1.95 | 3.91 |
15 | Enterococcus faecalis | 15.62 | 62.5 |
These findings suggest that modifications to the thiadiazole structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of compounds containing thiadiazole and related structures has been well-documented. Research indicates that certain derivatives exhibit moderate to potent anticancer activities against various cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) with IC50 values significantly lower than standard chemotherapeutic agents .
Cell Line | Compound ID | IC50 (µM) |
---|---|---|
MCF-7 | 8a | 12.5 |
A549 | 8b | 15.0 |
Colo-205 | 8c | 10.0 |
The results indicate that these compounds may serve as lead molecules for developing new anticancer therapies.
Anti-inflammatory Activity
Compounds derived from the thiadiazole scaffold have also shown promising anti-inflammatory effects. They act as inhibitors of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. For instance, certain thiadiazole derivatives have been reported to exhibit selectivity towards COX-II with IC50 values in the nanomolar range .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Antimicrobial Screening : A study assessed a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria, confirming that modifications can lead to enhanced activity against resistant strains.
- Cancer Cell Line Evaluation : In vitro studies on breast and lung cancer cell lines demonstrated that specific structural modifications could significantly improve cytotoxicity while reducing side effects associated with traditional chemotherapy.
- Inflammation Models : Animal models treated with thiadiazole derivatives showed reduced markers of inflammation compared to controls, suggesting a potential therapeutic role in inflammatory diseases.
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS/c1-12-16(26-22-19-12)17(25)24-10-8-23(9-11-24)15-6-5-14(20-21-15)13-4-2-3-7-18-13/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMDZTWVQSYUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.